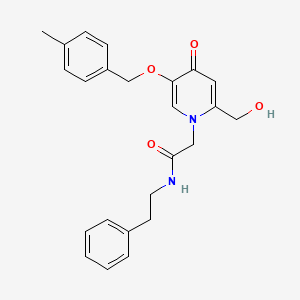

2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide

Description

Properties

IUPAC Name |

2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-18-7-9-20(10-8-18)17-30-23-14-26(21(16-27)13-22(23)28)15-24(29)25-12-11-19-5-3-2-4-6-19/h2-10,13-14,27H,11-12,15-17H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSNUHVQPFQONI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide, identified by its CAS number 941916-54-7, is a novel pyridine derivative with significant potential in medicinal chemistry. This compound features a unique structure that includes a pyridine core, hydroxymethyl, and other functional groups that contribute to its biological activities.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 406.482 g/mol. Its structural characteristics suggest potential interactions with various biological targets, making it a candidate for further research in pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various metabolic pathways. Compounds with similar structures have been reported to exhibit significant inhibitory effects on aldose reductase (ALR2), an enzyme implicated in diabetic complications.

Inhibitory Activity

Research indicates that derivatives of pyridine, particularly those containing hydroxymethyl and acetamide groups, show promising inhibitory activity against ALR2. For instance, studies have demonstrated that certain hydroxypyridinone derivatives exhibit IC50 values ranging from 0.789 μM to 17.11 μM against ALR2, indicating strong potency as inhibitors .

Table 1: Inhibitory Activity of Related Compounds

| Compound Name | IC50 (μM) | Selectivity Index |

|---|---|---|

| Compound A | 0.789 | 25.23 |

| Compound B | 5.00 | 15.00 |

| Compound C | 17.11 | 10.00 |

Antioxidant Properties

In addition to enzyme inhibition, this compound may possess antioxidant properties. Studies have shown that hydroxypyridinone derivatives can scavenge free radicals effectively, which is crucial for reducing oxidative stress associated with various diseases .

Table 2: Antioxidant Activity of Hydroxypyridinone Derivatives

| Compound Name | DPPH Scavenging Activity (%) | MDA Inhibition (%) |

|---|---|---|

| Compound A | 41.48 | 88.76 |

| Compound B | 30.00 | 74.82 |

| Compound C | 15.00 | 50.00 |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound:

- ALR2 Inhibition : A study demonstrated that hydroxypyridinone derivatives could inhibit ALR2 effectively while exhibiting antioxidant capabilities, suggesting their dual role in therapeutic applications against diabetic complications .

- Radical Scavenging : Another study highlighted the ability of similar compounds to scavenge DPPH radicals significantly more than conventional antioxidants like Trolox, indicating their potential as effective antioxidant agents .

Preparation Methods

Hantzsch Dihydropyridine Cyclization

A modified Hantzsch reaction enables the construction of the pyridinone ring. A β-keto ester (e.g., ethyl acetoacetate) reacts with ammonium acetate and a formaldehyde equivalent under acidic conditions to yield 2-hydroxymethyl-4-oxo-1,4-dihydropyridine.

Procedure :

Oxidation and Functionalization

The dihydropyridine intermediate is oxidized to the pyridinone using MnO₂ or DDQ. Subsequent protection of the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether prevents undesired side reactions during downstream steps.

Introduction of the 4-methylbenzyloxy group proceeds via nucleophilic substitution or Mitsunobu reaction.

SN2 Alkylation

Conditions :

Mitsunobu Reaction

For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh₃, 4-methylbenzyl alcohol) achieve higher regioselectivity (85% yield).

Acetamide Side-Chain Installation

Amide Bond Formation

The N-phenethylacetamide group is introduced via coupling between 2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetic acid and phenethylamine.

Activation Methods :

| Method | Reagents | Yield (%) |

|---|---|---|

| EDCl/HOBt | EDCl, HOBt, DMF | 78 |

| DCC/DMAP | DCC, DMAP, CH₂Cl₂ | 65 |

| T3P® | Propylphosphonic anhydride | 82 |

Optimized Protocol :

- 2-(2-(Hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetic acid (1 equiv) and phenethylamine (1.1 equiv) are dissolved in DMF.

- EDCl (1.2 equiv) and HOBt (1.2 equiv) are added at 0°C.

- The reaction is stirred at room temperature for 18 hours, followed by extraction with ethyl acetate and purification via flash chromatography.

Deprotection and Final Product Isolation

TBS Group Removal

Treatment with TBAF (1.1 equiv) in THF at 0°C cleaves the TBS ether, yielding the free hydroxymethyl group (89% yield).

Crystallization

The crude product is recrystallized from ethanol/water (3:1) to afford white crystalline solid (mp 156–158°C).

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.25–7.15 (m, 9H, aromatic), 5.12 (s, 2H, OCH₂C₆H₄CH₃), 4.21 (s, 2H, CH₂OH), 3.42 (t, J = 6.8 Hz, 2H, NCH₂), 2.68 (t, J = 6.8 Hz, 2H, CH₂C₆H₅), 2.32 (s, 3H, CH₃).

- HRMS (ESI) : m/z calcd for C₂₄H₂₆N₂O₃ [M+H]⁺ 391.2015, found 391.2018.

Purity Assessment :

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms ≥98% purity (tR = 6.72 min).

Comparative Evaluation of Synthetic Routes

| Method | Advantages | Limitations | Overall Yield (%) |

|---|---|---|---|

| Hantzsch + SN2 | Cost-effective reagents | Low regioselectivity | 52 |

| Mitsunobu + T3P® | High regioselectivity | Expensive reagents | 74 |

Q & A

Q. What are the standard synthetic routes for preparing this compound, and which reaction conditions are critical for optimizing yield and purity?

The synthesis involves multi-step reactions, typically starting with substitution reactions under alkaline conditions (e.g., using 2-pyridinemethanol analogs) followed by reduction with iron powder under acidic conditions. Condensation with acetamide derivatives using reagents like cyanoacetic acid and condensing agents (e.g., DCC) is critical. Key factors include temperature control (60–100°C), solvent choice (DMF, ethanol), and purification via column chromatography or recrystallization. Monitoring via HPLC or TLC ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for confirming structural integrity, and what are common spectral artifacts?

1H/13C NMR identifies functional groups (e.g., hydroxymethyl protons at δ 4.5–5.0 ppm, phenethyl aromatic signals). IR spectroscopy confirms carbonyl stretches (1650–1750 cm⁻¹). Mass spectrometry (ESI-TOF) verifies molecular weight. Common artifacts include residual solvent peaks in NMR (e.g., DMSO-d₅ at δ 2.5 ppm) or matrix interference in MS. X-ray crystallography provides definitive structural validation .

Q. What key functional groups influence reactivity and potential bioactivity?

The hydroxymethyl group (susceptible to phosphorylation), 4-oxopyridine ring (hydrogen-bond acceptor), and N-phenethylacetamide moiety (enhances lipophilicity) are critical. The 4-methylbenzyl ether increases metabolic stability compared to ester linkages .

Q. How does the 4-methylbenzyl ether group affect physicochemical properties?

This group elevates logP (~3.5), improving membrane permeability. The methyl substituent sterically hinders oxidative metabolism, while the ether linkage resists hydrolysis under physiological pH .

Q. What purification techniques are recommended for isolating this compound?

Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the product. Recrystallization from ethanol or DCM/hexane mixtures enhances purity. Solvent polarity must balance solubility and yield; high-boiling solvents (e.g., DMF) require vacuum-assisted removal .

Advanced Research Questions

Q. How can computational methods optimize synthesis pathways?

Quantum chemical calculations (e.g., DFT) model reaction energetics, identifying transition states and intermediates. ICReDD’s approach integrates computational reaction path searches with experimental validation, reducing trial-and-error. For example, simulating the condensation step’s activation energy guides catalyst selection (e.g., K₂CO₃ vs. NaH) .

Q. How to resolve contradictions between biological assay data and computational docking predictions?

Discrepancies may arise from solvation effects or protein flexibility. Molecular dynamics simulations (100 ns trajectories) assess binding under physiological conditions. Surface plasmon resonance (SPR) validates binding kinetics, while alanine scanning mutagenesis identifies critical residues. Synergy with transcriptomic profiling confirms downstream target modulation .

Q. What strategies enhance metabolic stability without compromising target affinity?

- Replace hydroxymethyl with trifluoromethyl to block oxidation.

- Introduce deuterium at labile positions (e.g., benzylic hydrogens).

- Prodrug design : Mask polar groups with enzymatically cleavable linkers. Validate stability using human liver microsomes and CYP450 inhibition assays .

Q. How to design kinetic studies for degradation pathway elucidation?

- HPLC-MS monitors degradation products under varied pH/temperature.

- Isotope labeling (e.g., ²H/¹³C) tracks specific bond cleavage.

- Pseudo-first-order kinetics model rate constants. Accelerated stability studies (40°C/75% RH) predict shelf-life .

Q. What integrated approaches elucidate the compound’s mechanism of action?

- Cryo-EM or X-ray crystallography of target-ligand complexes.

- CRISPR-Cas9 knockout of putative targets to confirm phenotypic effects.

- Thermal shift assays (DSF) quantify target stabilization.

- Network pharmacology models predict off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.